3-Oxocyclohexanecarbonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

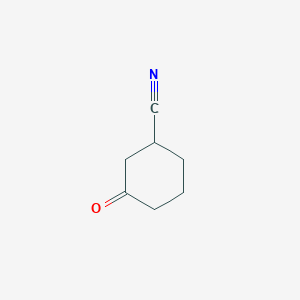

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUOBVLYQILCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Chromatography:preparative Chiral Hplc is a Powerful Tool for Separating Enantiomers on a Larger Scale.researchgate.netby Using a Chiral Stationary Phase, Racemic Mixtures of 3 Oxocyclohexanecarbonitrile or Its Derivatives Can Be Directly Resolved to Obtain the Individual Enantiomers with High Purity.researchgate.net

Diastereomeric Selectivity and Separation

Diastereomer Formation and Separation Techniques

When a molecule contains more than one stereocenter, diastereomers can exist. The formation of diastereomers is a key strategy for the resolution of enantiomers, as seen in the fractional crystallization method described above. The reaction of racemic 3-Oxocyclohexanecarbonitrile with a chiral resolving agent, such as a chiral diol to form ketals or a chiral amine to form amides, results in a mixture of diastereomers. nih.govrsc.org

These diastereomers, unlike enantiomers, have different physical properties (e.g., melting point, solubility, chromatographic retention times), which allows for their separation using standard laboratory techniques: sathyabama.ac.in

Fractional Crystallization: This is a widely used method where the diastereomeric mixture is crystallized from a suitable solvent. rsc.orggavinpublishers.com Due to their different solubilities, one diastereomer will preferentially crystallize, allowing for its separation by filtration. rsc.org For derivatives of this compound, fractional crystallization of diastereomeric ketals has been shown to be an effective separation method. rsc.orgresearchgate.net

Chromatography: Diastereomers can be separated by chromatography on an achiral stationary phase (e.g., silica (B1680970) gel). nih.gov Techniques like column chromatography and HPLC are commonly used to separate diastereomeric mixtures. nih.gov For certain derivatives of this compound, preparative HPLC has been successfully employed to separate diastereomers. rsc.org

Analysis of Diastereomeric Ratios

The analysis of diastereomeric ratios is essential to assess the effectiveness of a diastereoselective reaction or a separation process. The most common methods for determining diastereomeric ratios include:

High-Performance Liquid Chromatography (HPLC): Using either a chiral or an achiral column, HPLC can effectively separate diastereomers, and the ratio can be determined by integrating the peak areas of the corresponding signals. uniovi.es

Gas Chromatography (GC): For volatile derivatives, GC with an appropriate column can be used to separate and quantify diastereomers. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR spectroscopy can often distinguish between diastereomers, as the different spatial arrangements of the atoms lead to distinct chemical shifts for certain nuclei. The ratio can be determined by integrating the signals corresponding to each diastereomer.

In a study involving the ketalization of this compound with a chiral diol, repeated fractional crystallizations were monitored to increase the diastereomeric excess (de) from an initial 10% to over 99%.

| Crystallization Step | Diastereomeric Excess (de) (%) | Yield (%) |

| First | 30 | 46 |

| Second | 87 | - |

| Third | 99 | 14 (total) |

| Data from a study on the fractional crystallization of a diastereomeric derivative of this compound. rsc.org |

Conformational Analysis and Stereochemical Assignments

The cyclohexane (B81311) ring in this compound can adopt various conformations, with the chair conformation being the most stable. The substituents (the oxo and cyano groups) can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions.

The stereochemical assignment of the enantiomers and diastereomers of this compound derivatives is typically determined using a combination of techniques:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. rsc.org The crystal structure provides a three-dimensional map of the molecule, revealing the precise arrangement of its atoms. rsc.orgresearchgate.net

NMR Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide information about the through-space proximity of different protons in the molecule, which can help in assigning the relative stereochemistry of diastereomers.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to correlate the stereochemistry of a new compound to that of a known compound with a similar structure. nih.gov

In a study on the diastereomeric ketals of this compound, single-crystal X-ray diffraction analysis was used to determine the absolute stereochemistry of the separated diastereomers. rsc.orgresearchgate.net This analysis revealed that differences in intermolecular hydrogen bonding in the crystal lattice were responsible for the different solubilities of the diastereomers, which enabled their separation by fractional crystallization. rsc.orgrsc.orgresearchgate.net

Cyclohexane Ring Conformations (e.g., Chair Conformation)

The stereochemical landscape of this compound and its derivatives is fundamentally defined by the conformation of the six-membered ring. Research based on single-crystal X-ray diffraction and NMR spectroscopy consistently demonstrates that the cyclohexane ring in these compounds preferentially adopts a chair conformation. nih.govnih.govresearchgate.netiucr.orgresearchgate.netresearchgate.net This conformation is the most stable arrangement for cyclohexane rings as it minimizes both angular strain and torsional strain, allowing the substituent groups to occupy positions that reduce steric hindrance.

In crystallographic studies of various substituted 3-oxocyclohexanecarbonitriles, the chair conformation is uniformly observed. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, the analysis of 5-(4-chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile and 1-methyl-5-(3-nitrophenyl)-3-oxocyclohexanecarbonitrile both confirm that the cyclohexane ring is in a chair conformation. nih.govresearchgate.netresearchgate.netresearchgate.net This structural preference is a critical factor that governs the spatial relationship and reactivity of the functional groups attached to the ring. While slight flattening of the chair conformation can occur, it remains the predominant and most energetically favorable structure in both solution and the solid state. nih.gov

Orientations of Substituents (Axial vs. Equatorial)

The adoption of a chair conformation in this compound derivatives directly influences the orientation of its substituents, which can be positioned either axially (perpendicular to the general plane of the ring) or equatorially (in the general plane of the ring). The relative stability of a conformer is often dependent on the steric bulk of these substituents, with larger groups favoring the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.

X-ray diffraction studies have been instrumental in determining the precise stereochemistry of these molecules. In derivatives such as 5-(4-chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile and 1-methyl-5-(3-nitrophenyl)-3-oxocyclohexanecarbonitrile, a consistent pattern emerges. nih.govresearchgate.netresearchgate.netresearchgate.netuzh.ch The bulky aryl substituent at position 5 invariably occupies an equatorial orientation to avoid steric strain. nih.govresearchgate.netresearchgate.netresearchgate.net In these same structures, the substituents at position 1 (or 3 in other derivatives) show a distinct preference: the methyl group adopts an equatorial orientation, while the cyano group is found in the more sterically hindered axial position. nih.govresearchgate.netresearchgate.netresearchgate.net This arrangement suggests a balance of electronic and steric effects influencing the final conformation.

NMR spectroscopy provides complementary data on substituent orientation in solution. nih.gov Studies on a wide range of cyclohexanecarbonitriles have shown a direct correlation between the 13C NMR chemical shift of the nitrile carbon and its orientation. nih.gov Equatorially oriented nitrile groups typically resonate further downfield (δ 124.4-126.8 ppm) compared to their axial counterparts (δ 118.6-124.6 ppm). nih.gov This spectroscopic trend serves as a valuable diagnostic tool for assigning the stereochemistry at the nitrile-bearing carbon. nih.gov

The table below summarizes the observed orientations of substituents in specific derivatives of this compound as determined by crystallographic analysis.

| Compound Name | Substituent at C1 | Orientation at C1 | Substituent at C5 | Orientation at C5 | Source(s) |

| 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile | Cyano | Axial | 4-Chlorophenyl | Equatorial | nih.gov, researchgate.net |

| Methyl | Equatorial | nih.gov, researchgate.net | |||

| 1-Methyl-5-(3-nitrophenyl)-3-oxocyclohexanecarbonitrile | Cyano | Axial | 3-Nitrophenyl | Equatorial | researchgate.net, researchgate.net |

| Methyl | Equatorial | researchgate.net, researchgate.net |

Stereochemical Investigations of 3 Oxocyclohexanecarbonitrile and Derivatives

Enantiomeric Purity and Control in Synthesis

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us The determination of enantiomeric excess is crucial in the synthesis and application of chiral compounds like 3-Oxocyclohexanecarbonitrile. heraldopenaccess.us Various analytical techniques are employed to quantify the ee, with chiral High-Performance Liquid Chromatography (HPLC) being a primary method. heraldopenaccess.usuma.es Chiral HPLC utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for the determination of their relative concentrations. uma.esnih.gov

Other methods for determining ee include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or solvating agents that induce diastereomeric interactions, leading to distinguishable signals for each enantiomer. heraldopenaccess.us

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The magnitude and sign of the CD signal can be correlated to the enantiomeric composition. nih.gov

Gas Chromatography (GC): Similar to HPLC, chiral GC columns can be used to separate and quantify enantiomers, particularly for volatile derivatives. acs.org

The choice of method often depends on the specific derivative of this compound being analyzed and the available instrumentation. It is important to note that the accuracy of ee determination can be affected by factors such as molecular self-association, which may cause non-linear relationships between optical purity and true enantiomeric purity. thieme-connect.de

Methodologies for Obtaining Optically Pure Enantiomers

Several strategies have been developed to obtain optically pure enantiomers of this compound and its derivatives. These methods are essential for accessing specific stereoisomers for further study and application.

Spectroscopic and Advanced Structural Elucidation of 3 Oxocyclohexanecarbonitrile

X-ray Crystallographic Analysis

X-ray crystallography stands as a definitive method for determining the absolute configuration of chiral molecules. d-nb.infonih.gov It provides unparalleled insight into the solid-state structure, including the precise arrangement of atoms, molecular geometry, and intermolecular interactions that govern the crystal lattice.

Determination of Absolute Configuration and Stereochemistry

The absolute configuration of chiral molecules is a critical aspect of their chemical identity, and single-crystal X-ray diffraction (XRD) is the most reliable method for its determination. d-nb.infonih.gov For derivatives of 3-oxocycloalkanecarbonitrile, X-ray crystallography has been successfully employed to establish the stereochemistry of diastereomers. rsc.org The technique relies on the anomalous scattering of X-rays, where the differences between the intensities of Friedel pairs (Fhkl and F-h-k-l) in non-centrosymmetric space groups allow for the unambiguous assignment of the absolute structure. mit.edu Modern methods have made it possible to determine the absolute configuration even for molecules containing only light atoms like oxygen, provided that the crystal quality is high. mit.edu

In a study of chiral 3-oxocycloalkanecarboxamides, which are closely related to 3-oxocyclohexanecarbonitrile, single-crystal X-ray diffraction analysis was crucial in determining the stereochemistry of the (R) and (S) diastereomers. rsc.org This analysis revealed that both diastereomers crystallized in the same space group (P21) and exhibited similar molecular arrangements. rsc.org The determination of absolute configuration is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net

Elucidation of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is dictated by a variety of intermolecular interactions, including strong hydrogen bonds and weaker interactions like C-H···π and C-H···N hydrogen bonds. researchgate.netresearchgate.netmdpi.com These interactions are fundamental in crystal engineering, influencing the physical properties of the solid. mdpi.comirb.hr

Analysis of Molecular Geometry and Conformation in the Solid State

X-ray diffraction studies provide precise data on the molecular geometry, including bond lengths, bond angles, and torsional angles, which define the conformation of the molecule in the solid state. For cyclohexanone (B45756) derivatives, the cyclohexane (B81311) ring typically adopts a chair conformation. researchgate.netresearchgate.net

In the case of 1-methyl-5-(3-nitrophenyl)-3-oxocyclohexanecarbonitrile, the cyclohexane ring exists in a chair conformation. researchgate.net The substituents on the ring, such as the cyano and methyl groups, can have either axial or equatorial orientations. researchgate.net In this specific derivative, the cyano group is in an axial position, while the methyl and the nitrophenyl groups are in equatorial positions. researchgate.net The dihedral angle between the mean plane of the cyclohexane ring and the phenyl ring has been determined to be 75.97 (6)°. researchgate.net This detailed conformational analysis is essential for understanding the structure-property relationships of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. york.ac.uk Both proton (¹H) and carbon-¹³ (¹³C) NMR provide complementary information about the connectivity and chemical environment of atoms within a molecule. irisotope.com

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton NMR spectroscopy provides detailed information about the number of different proton environments, their chemical shifts, and the connectivity between neighboring protons through spin-spin coupling. york.ac.uk The chemical shift of a proton is influenced by the electronic environment, with electron-withdrawing groups causing a downfield shift to higher ppm values. york.ac.uk

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy is a key technique for analyzing the carbon framework of a molecule. oregonstate.eduslideshare.net It provides information on the number of non-equivalent carbon atoms and their chemical environments. irisotope.com The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often results in a separate, well-resolved signal for each unique carbon atom. irisotope.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical methods used to identify the functional groups present in a molecule. rockymountainlabs.com By irradiating a sample with infrared light, these techniques measure the vibrations of the chemical bonds, which absorb light at specific frequencies characteristic of their structure. savemyexams.com

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups: the carbonyl group (C=O) of the ketone and the nitrile group (C≡N). libretexts.org A strong, sharp absorption peak typically observed around 1715 cm⁻¹ is indicative of the C=O stretching vibration from the cyclohexanone ring. savemyexams.comrsc.org Additionally, the presence of the nitrile functional group is confirmed by a sharp absorption band in the region of 2243 cm⁻¹. rsc.org

The following table summarizes the key IR absorption frequencies for this compound.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| Nitrile (C≡N) | 2243 | Sharp, medium intensity |

| Carbonyl (C=O) | 1715 | Sharp, strong intensity |

This data is based on typical values for these functional groups and may vary slightly based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its elemental composition. neurips.cc

For this compound, HRMS provides an exact mass measurement that validates its molecular formula, C₇H₉NO. chemspider.com The monoisotopic mass of the molecule is calculated to be 123.068414 Da. chemspider.com Experimental data from HRMS analysis would be expected to align closely with this theoretical value, typically within a few parts per million (ppm), confirming the elemental formula. rsc.org

Table of Molecular Mass Data

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Average Mass | 123.155 Da |

| Monoisotopic Mass (Calculated) | 123.068414 Da chemspider.com |

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are fundamental for separating components of a mixture and are widely used to assess the purity and, in the case of chiral molecules, the enantiomeric excess of a sample. humanjournals.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. humanjournals.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com

In the case of this compound, which is a chiral compound, HPLC can be employed to separate its (R) and (S)-enantiomers. Research has shown successful chiral separation using a CHIRALCEL OD-RH column. rsc.org The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is crucial in pharmaceutical applications where different enantiomers can have distinct biological activities. humanjournals.comtcichemicals.com

A study detailing the chiral separation of this compound reported the following HPLC conditions:

| Parameter | Condition |

| Column | CHIRALCEL OD-RH (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.1% HClO₄ aqueous solution and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Retention Time (R)-enantiomer | 11.6 min rsc.org |

| Retention Time (S)-enantiomer | 12.3 min rsc.org |

This method allows for the effective quantification of each enantiomer, enabling the precise determination of enantiomeric excess in a given sample. rsc.org

Computational Chemistry and Theoretical Studies on 3 Oxocyclohexanecarbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of 3-Oxocyclohexanecarbonitrile and related molecules, including reaction mechanisms, energy profiles, and conformational stability. fu-berlin.desioc-journal.cn DFT calculations are based on determining the electron density of a molecule to calculate its energy and other properties. fu-berlin.de

The solvent plays a crucial role in chemical reactions, and computational models must account for its influence. DFT calculations commonly employ two main approaches to model solvent effects: implicit and explicit solvent models. fu-berlin.deresearchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and effectively captures the average effects of solvent polarity on the solute's electronic structure and the energy of reactants, products, and transition states. researchgate.netmdpi.com

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. fu-berlin.de This method is more computationally intensive but is necessary when specific solute-solvent interactions, like hydrogen bonding, are critical to the reaction mechanism. researchgate.net

Hybrid Models: Sometimes, a hybrid or cluster-continuum approach is used, where the first solvation shell is treated explicitly and the bulk solvent is modeled as a continuum. researchgate.net

Studies on related organocatalytic reactions have demonstrated that including explicit solvent molecules and dynamic effects through ab initio molecular dynamics (AIMD) on the DFT level can be vital for accurately reproducing experimental findings and understanding stereoselectivity. nih.gov Such calculations allow for a detailed examination of how the solvent stabilizes or destabilizes transition states, thereby influencing reaction rates and pathways. researchgate.netnih.gov

DFT is a fundamental tool for mapping the potential energy surface of a chemical reaction, which helps in elucidating its mechanism. fu-berlin.demdpi.com This process involves identifying and calculating the energies of all relevant species along a proposed reaction coordinate, including reactants, intermediates, transition states, and products. mdpi.com

A transition state represents a first-order saddle point on the potential energy surface—the point of maximum energy along the reaction pathway. fu-berlin.de Locating these structures is key to understanding the reaction mechanism and calculating the activation energy barrier, which determines the reaction rate. sioc-journal.cn For instance, DFT studies on the deoxycyanation of 1,3-diketones have been used to investigate the reaction mechanism, revealing a series of sequential additions and eliminations. researchgate.netresearchgate.net By comparing the energy profiles of different possible pathways, researchers can predict the most favorable mechanism for reactions involving or producing oxonitriles. sioc-journal.cnresearchgate.net

The following table illustrates a hypothetical energy profile for a reaction step, as would be determined by DFT calculations.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | Energy maximum for the first step | +20.5 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Transition State 2 | Energy maximum for the second step | +15.8 |

| Products | Final materials | -12.0 |

| This table is a generalized example of data obtained from DFT calculations for elucidating reaction pathways. |

The flexible cyclohexane (B81311) ring in this compound allows it to adopt various spatial arrangements, or conformations. DFT calculations are used to perform conformational analysis to identify the most stable conformers. mdpi.com

The process typically involves:

Geometry Optimization: The molecular geometry of various possible conformers (e.g., chair, boat, twist-boat) is optimized to find the lowest energy structure for each.

Energy Calculation: The electronic energy (E) and thermodynamic properties, such as the Gibbs free energy (G), are calculated for each optimized conformer. mdpi.com The Gibbs free energy, which includes enthalpic and entropic contributions, is often used to determine the relative stability of conformers at a given temperature.

Population Analysis: Based on the calculated Gibbs free energies, the equilibrium population of each conformer can be predicted using the Boltzmann distribution.

A detailed conformational study on the antiviral drug acyclovir (B1169) using DFT provides a template for this analysis. mdpi.com Researchers classified conformers based on torsional angles and calculated their relative energies and populations at standard temperature. mdpi.com A similar approach for this compound would identify the preferred orientation of the cyano group (axial vs. equatorial) and the puckering of the cyclohexanone (B45756) ring.

| Conformer | Key Torsional Angle(s) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Population (%) at 298.15 K |

| Chair (Equatorial CN) | Defines ring pucker and substituent position | 0.00 | 95.8 |

| Chair (Axial CN) | Defines ring pucker and substituent position | 1.80 | 4.1 |

| Twist-Boat | Defines ring pucker and substituent position | 5.50 | <0.1 |

| This table is a representative example illustrating how DFT calculations can be used to predict the stability and population of different conformers of a substituted cyclohexane like this compound. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. This technique provides a dynamic picture of molecular behavior, complementing the static information obtained from DFT calculations. nih.gov

MD simulations are particularly useful for studying this compound in a complex environment, such as in solution or bound to an enzyme. nih.govresearchgate.net A typical MD simulation involves:

System Setup: Defining a simulation box containing the molecule of interest (e.g., this compound) and its environment (e.g., water molecules, ions). nih.gov

Force Field Application: Using a force field, such as AMBER or CHARMM, which is a set of parameters that defines the potential energy of the system as a function of atomic coordinates. nih.gov

Simulation Run: Simulating the system for a specific duration (from nanoseconds to microseconds) at a constant temperature and pressure to mimic physiological or experimental conditions. nih.gov

Analysis of the resulting trajectory can reveal:

Conformational Dynamics: How the molecule changes its shape over time.

Solvent Interactions: The structure and dynamics of the solvent shell around the molecule.

Binding Dynamics: The stability and interactions of the molecule within the binding site of a protein. This is often analyzed by calculating the Root Mean Square Deviation (RMSD) to assess stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex. nih.gov

For example, MD simulations have been used to understand how mutations in an enzyme's active site affect its dynamics and, consequently, its catalytic activity on related substrates. researchgate.net DFT-based MD simulations can also uncover new reaction pathways that are not apparent from static calculations alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

SAR and QSAR studies are essential tools in medicinal chemistry for designing and optimizing molecules with desired biological activities. These studies aim to establish a relationship between the chemical structure of a compound and its biological effect. nih.govimist.ma

Structure-Activity Relationship (SAR) is a qualitative approach. It involves synthesizing and testing a series of structurally related compounds to identify which chemical groups are important for activity. nih.gov For instance, by systematically modifying the substituents on the cyclohexanone ring of this compound, one could determine how changes in size, polarity, or hydrogen-bonding capacity affect its biological target engagement. nih.gov

Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing a mathematical model that quantitatively links the structural properties of a molecule to its activity. imist.ma The basic premise is that the activity of a molecule is a function of its physicochemical properties. imist.ma

The development of a QSAR model typically involves several stages: imist.mamdpi.com

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ or LD₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe electronic properties (e.g., from DFT), steric properties, hydrophobicity, and topological features. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates a subset of the most relevant descriptors with the observed biological activity. mdpi.comsemanticscholar.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com

A QSAR study on N-nitroso compounds, for example, identified polarizability, ionization potential, and the presence of C-O bonds as key factors influencing their acute oral toxicity. mdpi.com A similar study on this compound derivatives could provide a predictive model to guide the synthesis of new analogues with enhanced efficacy or reduced toxicity.

| Model Type | Statistical Parameters | Key Descriptors Identified |

| MLR | R² = 0.81, Q² = 0.75 | Polarizability, Ionization Potential, Frequency of C-O bonds |

| ANN | Accuracy > 90% | Presence of nitrile, amine, or alkylchloride fragments |

| This table presents a hypothetical summary of results from a QSAR study, based on findings for other classes of compounds. mdpi.com |

Predictive Modeling for Biological Activity

Predictive modeling for the biological activity of this compound and its derivatives often employs a variety of computational techniques. These models aim to establish a relationship between the chemical structure of a molecule and its biological effect.

One of the key approaches is the use of Quantitative Structure-Activity Relationship (QSAR) studies. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar molecular scaffolds. For instance, QSAR and molecular modeling have been utilized in the conformational analysis of pyrazoloquinazoline derivatives, for which oxocyclohexanecarbonitrile can be a precursor. researchgate.net Such studies help in understanding how different substituents on the cyclohexanone ring might influence biological activity.

Density Functional Theory (DFT) calculations are another powerful tool used to predict the biological activity of molecules. For analogs of this compound, DFT calculations can be employed to optimize the molecular geometry and predict electrostatic potential maps. These maps highlight the electron-rich and electron-poor regions of the molecule, providing clues about potential interaction sites with biological macromolecules. For example, DFT calculations have been part of a detailed theoretical study on the anti-inflammatory and antidiabetic activities of related compounds. google.com

Furthermore, computational tools are instrumental in the biocatalytic synthesis of chiral forms of this compound. acs.org Predictive models can help in screening large libraries of enzymes to identify those with the highest potential for substrate acceptance and stereoselectivity. acs.org This is crucial as the biological activity of chiral molecules is often dependent on their specific stereoisomer. researchgate.net

A summary of computational methods used for predicting biological activity is presented in the table below.

| Computational Method | Application in Predicting Biological Activity | Reference |

| QSAR | Establishing relationships between chemical structure and biological effect for related scaffolds. | researchgate.netescholarship.org |

| DFT Calculations | Optimizing molecular geometry and predicting electrostatic potential for interaction site analysis. | google.comacs.org |

| Enzyme Screening Models | Identifying suitable enzymes for the stereoselective synthesis of biologically active isomers. | acs.orgresearchgate.net |

Computational Insights into Molecular Targets

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. Computational methods, particularly molecular docking, are invaluable in this process.

Molecular docking simulations can predict the preferred binding orientation of this compound and its derivatives within the active site of a protein. For example, docking studies on related cyclohexanecarbonitrile (B123593) derivatives have been proposed to simulate their binding to enzymes such as kinases. This can help in identifying potential protein targets and understanding the key interactions that stabilize the ligand-protein complex.

In studies of thieno[2,3-d]pyrimidines, where a cyclohexanone moiety was a key structural component, molecular docking was successfully used to correlate the binding of these molecules to the PDE4B protein with their observed in vitro inhibitory activities. researchgate.net This demonstrates the potential of using docking to elucidate the molecular targets of compounds containing the this compound scaffold.

The insights gained from molecular docking can guide the structural optimization of this compound to enhance its binding affinity and selectivity for a specific target. For instance, in the development of TLR4 modulators, molecular docking can be used to predict the binding affinities of different derivatives, helping to prioritize synthetic efforts.

The table below summarizes the application of computational methods in identifying molecular targets.

| Computational Method | Application in Identifying Molecular Targets | Reference |

| Molecular Docking | Predicting binding modes and affinities to potential protein targets like kinases and phosphodiesterases. | researchgate.netscienceasia.org |

| Structure-Based Design | Guiding the synthesis of derivatives with improved potency and selectivity for a specific biological target. |

Advanced Applications in Organic Synthesis and Pharmaceutical Research

Role as a Chiral Building Block in API Synthesis

In pharmaceutical manufacturing, the stereochemistry of a drug molecule is critical, as different enantiomers can have vastly different biological activities. 3-Oxocyclohexanecarbonitrile serves as a fundamental chiral precursor for APIs, enabling chemists to construct molecules with the exact three-dimensional arrangement required for therapeutic efficacy. researchgate.net Its utility as a key chiral building block is well-documented, with various enzymatic and chemical methods developed to produce it in high enantiomeric purity. acs.org

The synthesis of enantiomerically pure this compound is a crucial first step in its application as a chiral building block. Researchers have successfully developed several methods to obtain specific enantiomers, which are essential for the synthesis of chiral drugs. researchgate.net

One prominent chemical method involves diastereomeric resolution. This strategy uses a chiral auxiliary, such as (1R,2R)-1,2-diphenylethane-1,2-diol, to react with racemic this compound. researchgate.net This reaction forms diastereomeric ketals, which, due to their different physical properties, can be separated through fractional crystallization. rsc.orgresearchgate.net Further refinement using a technique called crystallization-induced diastereomer transformation (CIDT) can significantly enhance the yield and diastereomeric excess of the desired isomer. researchgate.net This process has been shown to produce the (R)-enantiomer with high selectivity (97% de) and in good yields. researchgate.net

Biocatalytic approaches represent another powerful strategy for accessing these chiral motifs. researchgate.net These methods utilize enzymes to achieve high enantioselectivity. For instance, lipases can be used for the kinetic resolution of racemic mixtures, achieving an enantiomeric excess (ee) of over 95% for the (R)-enantiomer. researchgate.net Ene reductases have also been employed to produce optically pure (R)- and (S)-enantiomers of this compound with over 99% ee. acs.org

These highly pure chiral building blocks can then undergo further functional group transformations, such as reduction of the nitrile to a primary amine or hydrolysis to a carboxylic acid, without losing their stereochemical integrity, thus providing access to a wide array of complex chiral molecules. rsc.org

Table 1: Comparison of Synthesis Methods for Chiral this compound

| Method | Key Features | Typical Selectivity | Scalability | Reference(s) |

| Fractional Crystallization / CIDT | Forms diastereomeric ketals with a chiral auxiliary; separation based on solubility differences. | >99% de | Low to Moderate | researchgate.net |

| Biocatalytic (Lipase) | Kinetic resolution of racemic mixtures. | >95% ee | High | researchgate.net |

| Biocatalytic (Ene Reductase) | Asymmetric reduction of α,β-unsaturated precursors. | >99% ee | High | researchgate.netacs.org |

In the pharmaceutical industry, route scouting is the process of identifying and developing the most efficient, scalable, and cost-effective synthetic pathway for a drug candidate. This compound and its derivatives are valuable intermediates in this process. genscript.com The availability of both (R)- and (S)-enantiomers through reliable biocatalytic methods allows process chemists to explore multiple synthetic routes for complex chiral APIs. researchgate.netgenscript.com

The development of scalable biocatalytic processes to produce chiral 3-Oxocyclohexanecarbonitriles (up to 100 g scale) provides crucial materials for these route scouting efforts. researchgate.netgenscript.comresearchgate.net Having access to significant quantities of these key building blocks enables chemists to optimize reaction conditions, assess the feasibility of different synthetic strategies, and ultimately select the best manufacturing route. genscript.com For example, the enzymatic synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile, a building block for the LPA1-antagonist BMS-986278, was developed starting from a related precursor, demonstrating the importance of these motifs in designing API syntheses. acs.org The robustness of enzymes like lipases, enoate reductases, and nitrilases makes them suitable for the demands of drug manufacturing. researchgate.netgenscript.comlookchem.com

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact by reducing waste, using safer solvents, and improving energy efficiency. numberanalytics.comjopir.in Biocatalysis, in particular, has emerged as a powerful tool for sustainable pharmaceutical manufacturing. acs.orgijirt.org

The synthesis of chiral this compound is a prime example of green chemistry in action. genscript.com Traditional chemical methods for related transformations often require harsh conditions, stoichiometric reagents, and hazardous solvents. In contrast, biocatalytic methods that use enzymes like lipases and enoate reductases offer a greener alternative. researchgate.netgenscript.comresearchgate.net These enzymatic reactions typically occur in aqueous media under mild temperature and pressure conditions, reducing energy consumption and eliminating the need for toxic organic solvents. ijirt.org The enzymes themselves are biodegradable catalysts, and their high selectivity minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. jopir.in The use of biocatalysis for producing these chiral building blocks represents a significant step towards more sustainable and environmentally responsible pharmaceutical production. acs.orggenscript.com

Table 2: Green Chemistry Profile of Biocatalytic vs. Traditional Synthesis

| Parameter | Traditional Chemical Synthesis | Biocatalytic Synthesis | Reference(s) |

| Catalyst | Often stoichiometric or heavy metal-based. | Renewable, biodegradable enzymes (e.g., lipases, reductases). | researchgate.netijirt.org |

| Solvents | Frequently uses hazardous organic solvents. | Primarily water-based, aqueous buffer systems. | ijirt.org |

| Reaction Conditions | Can require high temperatures and pressures. | Typically mild (ambient temperature and pressure). | ijirt.org |

| Waste Generation | Higher potential for byproducts and waste streams. | High selectivity leads to minimal waste. | jopir.inijirt.org |

| Energy Consumption | Often energy-intensive. | Lower energy requirements due to mild conditions. | numberanalytics.comijirt.org |

Synthesis of Diversified Chemical Libraries

Chemical libraries are collections of distinct compounds used in high-throughput screening to identify new drug leads. The structural framework of this compound makes it an excellent starting point, or scaffold, for generating diverse libraries of molecules for drug discovery programs.

The dual functionality of this compound, possessing both a ketone and a nitrile group, allows it to serve as a modular platform for creating a wide array of derivatives. The nitrile group can act as a versatile handle for diversification. For example, it can be transformed into other functional groups or used in reactions to form heterocyclic structures.

The related compound, 3-oxocyclohex-1-ene-1-carbonitrile, is noted as an excellent participant in various cycloaddition and conjugate addition reactions. researchgate.net This reactivity allows for the systematic construction of bicyclic and tricyclic nitrile-containing scaffolds, which are valuable in diversity-oriented synthesis. researchgate.net By applying different reaction partners and conditions to the core structure, chemists can rapidly generate a large and structurally diverse library of compounds for biological screening. researchgate.net

This compound is a recognized precursor for a range of bioactive molecules and complex heterocyclic compounds. researchgate.netresearchgate.net Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are a cornerstone of medicinal chemistry, with over 85% of biologically active molecules containing a heterocyclic scaffold. mdpi.com

The reactivity of the this compound core allows for its elaboration into more complex systems. The ketone can be a site for nucleophilic addition or condensation reactions, while the nitrile can be hydrolyzed, reduced, or participate in cycloadditions. For instance, annulation strategies applied to related structures can provide access to complex bicyclic and tricyclic nitriles. researchgate.net The ability to serve as a starting material for various heterocycles, which are themselves prevalent in pharmaceuticals, underscores the importance of this compound in medicinal chemistry and drug discovery. nih.govijsrtjournal.com

Table 3: Chemical Transformations of this compound for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Resulting Compound Class | Reference(s) |

| Reduction (Nitrile) | Hydrogenation (e.g., using sponge cobalt) | Primary Amines | rsc.org |

| Oxidation (Ketone) | Oxidizing agents (e.g., potassium permanganate) | Dicarboxylic Acids | |

| Hydrolysis (Nitrile) | Acid or base catalysis | Carboxylic Acids | |

| Cycloaddition | Dienes, dipolarophiles (on related enone) | Bicyclic and Tricyclic Systems | researchgate.net |

| Ketalization | Diols, acid catalyst | Protected Ketones (Ketals) | rsc.orgresearchgate.net |

Innovative Methodologies in Synthetic Chemistry

The synthesis of this compound, a valuable bifunctional building block, has been the subject of significant research aimed at developing more efficient, selective, and sustainable chemical processes. Innovations in catalysis and the application of green chemistry principles are central to these advancements, paving the way for novel synthetic routes with improved performance and reduced environmental impact.

Exploration of Novel Catalytic Systems

The dual functionality of this compound (a ketone and a nitrile group) presents a unique challenge and opportunity for catalytic science. Modern research has focused on both biocatalytic and metal-catalyzed systems to achieve high levels of chemo-, regio-, and stereoselectivity.

Biocatalytic Approaches:

Enzymes have emerged as powerful catalysts for producing chiral 3-substituted cyclohexanones, offering high selectivity under mild conditions. acs.org Biocatalytic methods are considered a green alternative to traditional chemical synthesis. researchgate.net A variety of enzyme classes have been successfully employed in reactions involving or leading to derivatives of this compound.

A 2018 study systematically screened enzyme collections to produce optically pure 3-oxocyclohexanecarbonitriles. Key enzymatic strategies identified include:

Enoate Reductases (ERs): These enzymes, particularly from the Old Yellow Enzyme family, are effective for the asymmetric bioreduction of α,β-unsaturated ketones to produce chiral cyclic ketones with excellent stereoselectivity. researchgate.net They have been used to produce chiral 3-oxocyclohexanecarbonitriles with very high enantiomeric excess (>99%) and conversion rates. acs.org

Lipases: Utilized for the kinetic resolution of racemic mixtures of this compound derivatives, achieving high enantiomeric excess for specific enantiomers.

Nitrilases: While typically used for nitrile hydrolysis, these enzymes have been repurposed for selective nitrile group formation under modified reaction conditions.

A significant innovation is the development of multi-enzyme cascade reactions. For instance, a one-pot, three-step cascade has been developed for the synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile, a derivative of the target compound. acs.org This system ingeniously combines an unspecific peroxygenase (UPO), an ene reductase (ER), and an alcohol dehydrogenase (ADH) to create two chiral centers in a single process, starting from a prochiral cyclohexene-1-nitrile. acs.org The UPO performs an unprecedented enantioselective allylic oxidation, a reaction that proved challenging with conventional chemical methods. acs.org

Table 1: Biocatalytic Systems for this compound and Derivatives

| Catalytic System | Enzyme(s) | Reaction Type | Substrate/Product Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Whole-Cell Biocatalysis | Ene Reductase (ER) | Asymmetric Reduction | Production of chiral 3-oxocyclohexanecarbonitriles | >99% e.e., >99% conversion on a 100g scale. | acs.org |

| Multi-enzyme Cascade | UPO, ER, ADH | Allylic Oxidation & Reduction | Synthesis of (1S,3R)-3-hydroxycyclohexanecarbonitrile | First example of a one-pot UPO-ER-ADH cascade; overcomes challenges of chemical oxidation. | acs.org |

| Enzyme Screening | Lipases, Nitrilases | Kinetic Resolution, Nitrile Formation | Racemic this compound derivatives | Identification of robust enzymes for producing chiral intermediates. | researchgate.net |

Metal-Catalyzed Systems:

While biocatalysis has seen extensive exploration, metal-based catalysts also play a role in the synthesis of related structures. Palladium (Pd) catalysis, a cornerstone of modern organic synthesis, has been applied to precursors of this compound. For example, methyl 3-oxocyclohex-1-enecarboxylate has been synthesized from 3-chlorocyclohex-2-enone via a Pd-catalyzed carbonylation reaction. researchgate.net This reaction proceeds with a low catalyst loading (0.5 mol%) and achieves a high yield (90%) on a significant scale (60g), demonstrating the efficiency of metal catalysis in constructing the core cyclohexanone (B45756) structure. researchgate.net

Development of Atom-Economic Approaches

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the desired product. dergipark.org.trnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than substitution and elimination reactions, which generate stoichiometric byproducts. researchgate.net

The pursuit of atom-economic routes in the synthesis and derivatization of this compound is an ongoing goal, aligning with the broader push for sustainable chemical manufacturing. rsc.org

Analysis of Synthetic Routes:

The classical synthesis of this compound involves the conjugate addition (a Michael addition) of a cyanide source, such as sodium cyanide (NaCN), to 2-cyclohexenone.

Reaction: 2-Cyclohexenone + NaCN + H₂O → this compound + NaOH

This reaction is an addition reaction , which is fundamentally atom-economical. researchgate.net In the idealized reaction, all atoms from the 2-cyclohexenone and the cyanide ion are incorporated into the final product structure. The process generates a stoichiometric amount of sodium hydroxide (B78521) as the byproduct from the protonation step. While highly efficient in principle, the use of highly toxic cyanide reagents presents significant safety and environmental challenges, prompting the search for greener alternatives.

Table 2: Atom Economy Comparison of Synthetic Reaction Types

| Reaction Type | General Transformation | Atom Economy | Relevance to this compound |

|---|---|---|---|

| Addition | A + B → C | High (often 100%) | The core synthesis via Michael addition of cyanide to an enone is an addition reaction. |

| Substitution | A-B + C → A-C + B | Low | Synthetic modifications of the this compound core may involve less atom-economical substitution steps. |

| Elimination | A → B + C | Low | Precursor synthesis might involve elimination reactions, which generate waste byproducts. |

| Rearrangement | A → B | High (100%) | Intramolecular reactions to form or modify the cyclohexanone ring can be highly atom-economical. |

The development of catalytic systems that enable addition reactions with safer reagents or facilitate tandem processes represents the frontier of atom-economic approaches for synthesizing complex molecules like this compound.

Biological Activity and Mechanistic Investigations of 3 Oxocyclohexanecarbonitrile Academic Perspective

Molecular Interactions with Biological Targets

Engagement with Enzymes and Receptors

The biological activity of 3-Oxocyclohexanecarbonitrile and its analogs is fundamentally linked to their ability to engage with various biological macromolecules, including enzymes and receptors. The dual chemical functionality of the molecule—a ketone and a nitrile group on a cyclohexane (B81311) scaffold—provides multiple points of interaction.

Biocatalytic studies have demonstrated direct engagement of the this compound core structure with enzyme active sites. Enzymes such as nitrilases, lipases, and enoate reductases are utilized in the stereoselective synthesis of chiral cyclohexanone (B45756) building blocks, including (R)- and (S)-3-oxocyclohexanecarbonitrile. researchgate.netacs.org The success of these enzymatic methods relies on the precise binding and coordination of the substrate within the enzyme's catalytic pocket, highlighting a direct and specific molecular interaction. acs.org

Research into derivatives has provided more specific examples of receptor engagement. For instance, analogs have been investigated for their activity as GABA uptake inhibitors. researchgate.net Furthermore, studies on related heterocyclic compounds, which use oxocyclohexanecarbonitrile as a starting material, have identified potent and selective ligands for Toll-like receptor 4 (TLR4). nih.gov TLR4 is a key receptor in the innate immune system. nih.gov While not direct derivatives, these studies showcase the utility of the cyclohexanecarbonitrile (B123593) scaffold in designing molecules that can engage specific and therapeutically relevant receptors. Other derivatives, such as those of 1-(phenyl)-4-oxocyclohexanecarbonitrile, are also noted to interact with various molecular targets, including enzymes and receptors, though specific targets are often part of ongoing investigation. evitachem.com

Modulation of Specific Biological Pathways

The engagement of this compound derivatives with their molecular targets can lead to the modulation of critical biological signaling pathways. This modulation is the basis for their potential therapeutic applications.

A significant finding is the ability of derivatives to act as agonists for Toll-like receptor 4 (TLR4), a key pattern-recognition receptor of the innate immune system. nih.gov Activation of TLR4 by these ligands initiates a signaling cascade that results in the production of cytokines and chemokines, such as Interleukin-6 (IL-6) and Interferon gamma-induced protein 10 (IP-10). nih.gov This demonstrates a clear mechanism for modulating immune responses.

In the context of cancer research, mechanistic studies on derivatives of other cyclic compounds, such as guggulsterone, have shown inhibition of the Akt/mTOR signaling pathway. researchgate.net This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a major strategy in anticancer drug development. researchgate.net While these are not direct derivatives of this compound, they establish a precedent for how cyclic molecules can interfere with key oncogenic pathways. Similarly, other research has pointed to the potential for related compounds to influence signaling pathways involved in cell proliferation and apoptosis.

Ligand-Protein Binding Studies

Understanding the precise nature of the interaction between a ligand and its target protein is crucial for drug design and is achieved through detailed ligand-protein binding studies. These studies employ a combination of experimental and computational methods to characterize the binding event at a molecular level.

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze the binding modes of ligands within a protein's active site. easychair.org These models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, computational analysis of pyrimido[5,4-b]indole derivatives binding to the TLR4/myeloid differentiation protein-2 (MD-2) complex suggested that enhanced potency was the result of additional binding interactions at the protein-protein interface. nih.gov

Experimental techniques provide the data to validate these computational models. High-resolution X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can determine the three-dimensional structure of a protein-ligand complex, offering a static but detailed picture of the binding pose. easychair.org Other biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify the thermodynamics and kinetics of binding, providing crucial data on binding affinity (K_d), and association/dissociation rates. easychair.org The ultimate goal is to build a comprehensive model of the binding event that can explain the ligand's activity and guide the design of improved molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. gardp.org Through systematic chemical modifications of a lead compound, SAR studies enable the design of new analogs with enhanced potency, selectivity, and other desirable properties. gardp.org

For compounds derived from or related to the oxocyclohexanecarbonitrile scaffold, SAR studies have yielded significant insights. In the development of small-molecule TLR4 agonists, modifications to a core structure synthesized from 2-oxocyclohexanecarbonitrile (B1296243) revealed clear SAR trends. nih.gov The potency of these compounds was found to increase as the size of hydrophobic groups at a specific position on the molecule increased. nih.gov

A computational study of these derivatives binding to the TLR4/MD-2 complex provided a molecular rationale for the observed SAR, suggesting that more potent analogs formed more extensive and favorable interactions within the binding site. nih.gov The data presented in Table 1 illustrates how modifying a lead compound (Compound 1) at the C8 position with different aryl groups significantly impacts its agonist activity on human TLR4.

Table 1: Example of Structure-Activity Relationship Data for TLR4 Agonists Data derived from studies on pyrimido[5,4-b]indole derivatives. nih.gov

| Compound | C8-Substituent | hTLR4 Agonist Activity (EC₅₀) | Relative Potency |

|---|---|---|---|

| 1 (Lead) | H | > 10 µM | Baseline |

| 36 | Phenyl | < 1 µM | High |

| 39 | β-Naphthyl | ~ 1 µM | High |

This table demonstrates that the introduction of aryl groups, such as phenyl and β-naphthyl, at the C8 position leads to a substantial increase in potency compared to the unsubstituted lead compound. Such SAR data is invaluable for guiding further optimization efforts.

Future Research Directions in Biomedical Applications of this compound

The foundational research into this compound and its analogs has opened several promising avenues for future investigation in biomedical applications.

A primary direction is the continued elucidation of specific molecular targets. While some derivatives have been linked to receptors like TLR4, the targets for many other analogs remain unknown. nih.govevitachem.com Future studies will likely employ chemoproteomics and other target identification technologies to uncover the precise proteins and pathways modulated by these compounds.

Expanding structure-activity relationship (SAR) studies is another critical area. A deeper understanding of SAR will enable the rational design of new derivatives with enhanced potency and selectivity for their targets. This will involve the synthesis of new chemical libraries and their evaluation in advanced biological assays.

Furthermore, the field of biocatalysis presents significant opportunities. The use of enzymes for the synthesis of this compound derivatives offers unparalleled stereoselectivity, which is crucial for biological activity. researchgate.netacs.orgacs.org Future research will likely focus on enzyme engineering and the development of multi-enzyme cascades to produce novel, complex, and chirally pure analogs that are inaccessible through traditional chemical synthesis.

Finally, as potent and selective lead compounds emerge, future work will need to progress toward in vivo studies in relevant disease models. This will be essential to validate the therapeutic potential of these compounds in areas such as immunology and oncology.

Q & A

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/Stereochemistry |

|---|---|---|

| Solvent | Chloroform | Enhances HCN solubility |

| Temperature | 25–30°C | Minimizes side reactions |

| Reaction Time | 6–8 hours | Maximizes conversion |

How do acidic vs. basic hydrolysis conditions affect the functional group transformations of this compound?

Basic Research Question

Hydrolysis pathways depend on pH and reagents:

- Acidic Conditions (H₂SO₄, 100–150°C): Convert the nitrile group to a carboxylic acid (cyclohexanecarboxylic acid) via intermediate amide formation .

- Basic Conditions (NaOH, reflux): Yield cyclohexanecarboxamide, which can dehydrate to the acid under prolonged heating.

Q. Methodological Insight :

- Monitor reaction progress via FT-IR (disappearance of C≡N stretch at ~2200 cm⁻¹) and LC-MS for intermediate detection.

- Kinetic studies show basic hydrolysis proceeds faster but requires careful pH control to avoid over-dehydration .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm structure (e.g., cyclohexanone carbonyl at ~210 ppm, nitrile carbon at ~120 ppm) .

- Polarimetry : Measures optical activity ([α]D = −3.8 in CHCl₃) to verify enantiopurity .

- GC-MS/HPLC : Quantify purity and detect byproducts (e.g., carvone dimers).

Advanced Tip : Use chiral columns (e.g., Chiralcel OD-H) to resolve enantiomers in asymmetric synthesis workflows .

How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?

Advanced Research Question

The compound’s bicyclic structure and chiral centers (1R,2R,5R) dictate regioselectivity. For example:

- Grignard Reagents : Preferentially attack the ketone over the nitrile, forming tertiary alcohols. Steric hindrance at C5 directs addition to C2 .

- Reduction (e.g., LiAlH₄) : Converts nitrile to amine but retains ketone, enabling sequential functionalization.

Q. Table 2: Stereochemical Reactivity

| Reaction Type | Site Selectivity | Product Configuration |

|---|---|---|

| Nucleophilic Addition | C2 (ketone) | (2R,5R)-diastereomer |

| Reduction | C1 (nitrile) | (1S)-amine derivative |

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Hazards : Toxic via inhalation, skin contact, or ingestion (UN 3276, Hazard Class 6.1) .

- Protective Measures :

- Emergency Response : Immediate rinsing with water for eye/skin contact and medical consultation .

How can researchers resolve contradictions in reported reaction yields or stereoselectivity for this compound derivatives?

Advanced Research Question

- Data Triangulation : Compare NMR, HPLC, and X-ray crystallography to validate structural claims.

- Reproducibility Checks :

- Mechanistic Studies : DFT calculations to predict transition states and explain stereochemical discrepancies .

What green chemistry approaches can be applied to improve the sustainability of this compound synthesis?

Advanced Research Question

- Solvent Replacement : Substitute chloroform with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Explore biocatalysts (e.g., nitrilases) for enantioselective hydrolysis, reducing waste .

- Flow Chemistry : Continuous reactors minimize HCN exposure and enhance scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.